5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Description
5-Bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a benzamide derivative characterized by a halogenated aromatic core (5-bromo-2-chlorobenzoic acid) and a substituted alkylamide side chain.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(23,10-9-13-5-3-2-4-6-13)12-21-17(22)15-11-14(19)7-8-16(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFLLXAVQFFZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce ketones or alkanes, respectively.
Scientific Research Applications
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzamides with Aromatic Substitutions
5-Bromo-2-Chloro-N-(2,4-Dichlorophenyl)Benzamide
- Structure : Retains the 5-bromo-2-chlorobenzamide core but substitutes the side chain with a 2,4-dichlorophenyl group.
- Key Properties :
- Molecular Weight: 379.46 g/mol
- logP: 5.59 (high lipophilicity)
- Polar Surface Area: 22.63 Ų
- Comparison: The dichlorophenyl group enhances lipophilicity and may improve membrane permeability compared to the target compound’s hydroxyalkyl chain.
5-Bromo-2-Chloro-N-[2-(4-Chlorophenyl)-1,3-Benzoxazol-5-Yl]Benzamide
- Key Properties :
- Molecular Weight: 462.12 g/mol
- Formula: C₂₀H₁₁BrCl₂N₂O₂
- Comparison :
Benzamides with Heterocyclic or Metal-Binding Groups
5-Bromo-2-Chloro-N-[(2-Isonicotinoylhydrazino)Carbothioyl]Benzamide
- Structure: Incorporates a thioamide and isonicotinoyl hydrazine group.
- Key Properties :
- Molecular Weight: 413.68 g/mol
- Formula: C₁₄H₁₀BrClN₄O₂S
- Comparison :
5-Bromo-2-(((4-Chlorophenyl)Sulfonyl)Amino)-N-(5,7-Dibromo-2,1,3-Benzothiadiazol-4-Yl)Benzamide
- Structure : Contains a sulfonamide linker and a benzothiadiazole ring.
- Key Properties: Molecular Weight: Not explicitly stated but estimated >600 g/mol. Halogen Count: 3 bromine and 1 chlorine atoms.
- Comparison :
Benzamides with Extended Aromatic Systems
5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-Yl)Phenyl]Benzamide
- Structure : Includes a coumarin (chromen-2-one) moiety.
- Key Properties: Molecular Weight: 454.70 g/mol Formula: C₂₂H₁₃BrClNO₃
- This structural feature could be advantageous in imaging or anticancer applications .
Benzamides with Pharmacophore Moieties
2-((5-Bromo-2-((3,4,5-Trimethoxyphenyl)Amino)Pyrimidin-4-Yl)Oxy)-N-Methylbenzamide
- Structure : Combines a pyrimidine ring and trimethoxyphenyl group.
- Key Properties :
- Molecular Weight: 489.32 g/mol
- Formula: C₂₁H₂₁BrN₄O₅
- Comparison :
Solubility and Lipophilicity
Hydrogen-Bonding vs. Steric Effects
- The 2-hydroxy-2-methyl-4-phenylbutyl side chain provides both hydrogen-bonding (via -OH) and steric hindrance (via branched methyl group). This contrasts with rigid aromatic side chains in analogs like 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide , which prioritize planar interactions .
Biological Activity
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a chlorine atom, and a complex aliphatic side chain that may influence its biological interactions. The presence of hydroxyl and amide functional groups suggests potential for hydrogen bonding, which is crucial for binding to biological targets.
Research indicates that compounds similar to this compound often exhibit anti-inflammatory and antimicrobial properties. For instance, studies on related benzamide derivatives have shown significant inhibition of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in RAW 264.7 cells stimulated by lipopolysaccharide (LPS) . This suggests a potential mechanism involving the modulation of the NF-κB signaling pathway, which is critical in inflammatory responses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Study 1: Anti-inflammatory Effects
A study investigated the effects of a related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), on inflammatory responses. BHMB was shown to significantly reduce mRNA expressions of inflammatory markers in RAW 264.7 cells, indicating that similar benzamide derivatives may possess comparable anti-inflammatory properties .
Study 2: Antimicrobial Activity
Another study evaluated a series of benzamide derivatives against mycobacterial, bacterial, and fungal strains. The results demonstrated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics such as isoniazid and ciprofloxacin . This suggests that this compound could be explored further for its antimicrobial potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications on the benzene ring and the aliphatic side chain significantly affect biological activity. For instance, the presence of halogens (bromine and chlorine) appears to enhance lipophilicity and biological potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
